

# An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)acetohydrazide

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## Compound of Interest

Compound Name: 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Cat. No.: B185835

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## Introduction

2-(1,3-Benzodioxol-5-yl)acetohydrazide, a molecule featuring the prominent 1,3-benzodioxole moiety, is a compound of interest in the fields of medicinal chemistry and drug discovery. The 1,3-benzodioxole ring system is a key structural motif found in numerous natural products and pharmacologically active compounds, contributing to a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1,3-Benzodioxol-5-yl)acetohydrazide, with a focus on furnishing researchers with the detailed information necessary for its further investigation and application.

## Chemical and Physical Properties

The fundamental properties of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS Number: 14731-88-5) are summarized in the table below. These data are essential for the handling, characterization, and experimental design involving this compound.

Property	Value	Reference(s)
IUPAC Name	2-(1,3-benzodioxol-5-yl)acetohydrazide	
Synonyms	2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide	
CAS Number	14731-88-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	194.19 g/mol	[1]
Melting Point	157-159 °C	
Appearance	Solid (form may vary)	
XLogP3	0.4	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	

## Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 2-(1,3-Benzodioxol-5-yl)acetohydrazide. While a comprehensive public database of its spectra is not readily available, typical spectral features for related hydrazide and benzodioxole-containing compounds are well-documented. Researchers synthesizing or working with this compound should expect to observe characteristic peaks in NMR, IR, and mass spectrometry that correspond to its unique structural features. A repository for various spectra of this compound is available at SpectraBase.[2]

## Experimental Protocols

The synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide can be achieved through a reliable and well-established chemical pathway. The following protocol outlines a common method for

its preparation, starting from the corresponding ester.

## Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

This synthesis is typically performed in two main steps: the esterification of 2-(1,3-benzodioxol-5-yl)acetic acid to its ethyl ester, followed by hydrazinolysis to yield the desired acetohydrazide.

### Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)acetate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of absolute ethanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(1,3-benzodioxol-5-yl)acetate. Further purification can be achieved by column chromatography if necessary.

### Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

- **Reaction Setup:** Dissolve the ethyl 2-(1,3-benzodioxol-5-yl)acetate obtained in the previous step in a suitable solvent, such as ethanol, in a round-bottom flask with a magnetic stirrer.
- **Hydrazinolysis:** Add an excess of hydrazine hydrate to the solution.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

- **Isolation:** Upon completion of the reaction, the product, 2-(1,3-benzodioxol-5-yl)acetohydrazide, will often precipitate out of the solution. The solid can be collected by filtration.
- **Purification:** The collected solid can be washed with a cold solvent, such as ethanol or diethyl ether, and then dried to yield the purified product. Recrystallization from a suitable solvent can be performed for further purification if needed.

## Biological Activity and In Vitro Testing

Hydrazide and benzodioxole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.<sup>[3][4]</sup> While specific biological data for 2-(1,3-Benzodioxol-5-yl)acetohydrazide is not extensively reported in the public domain, the following protocol provides a general method for assessing its potential antimicrobial activity.

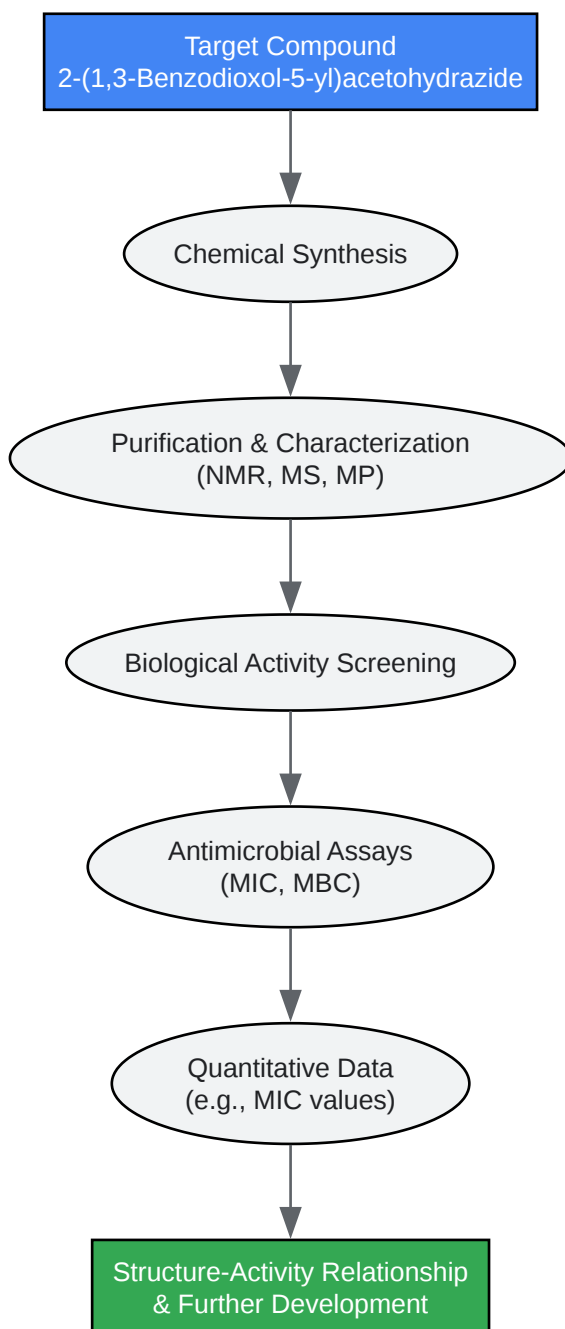
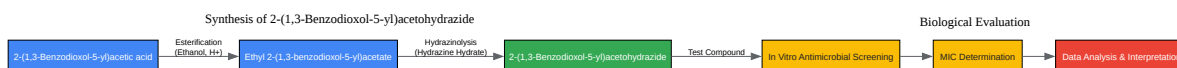
### Protocol for In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

- **Preparation of Stock Solution:** Prepare a stock solution of 2-(1,3-Benzodioxol-5-yl)acetohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.
- **Bacterial Strains:** Select a panel of relevant bacterial strains for testing (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- **Culture Preparation:** Grow the bacterial strains in an appropriate broth medium overnight at 37°C.
- **Serial Dilution:** In a 96-well microtiter plate, perform a serial two-fold dilution of the compound's stock solution in the broth medium to obtain a range of concentrations.
- **Inoculation:** Add a standardized inoculum of each bacterial strain to the wells containing the diluted compound.
- **Incubation:** Incubate the microtiter plates at 37°C for 18-24 hours.

- Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

## Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and subsequent biological evaluation, the following diagrams are provided in the DOT language.



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## References

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